Phenylguanidine nitrate Phenylguanidine nitrate
Brand Name: Vulcanchem
CAS No.: 18860-78-1
VCID: VC20894652
InChI: InChI=1S/C7H9N3.HNO3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);(H,2,3,4)
SMILES: C1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-]
Molecular Formula: C7H10N4O3
Molecular Weight: 198.18 g/mol

Phenylguanidine nitrate

CAS No.: 18860-78-1

Cat. No.: VC20894652

Molecular Formula: C7H10N4O3

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

Phenylguanidine nitrate - 18860-78-1

Specification

CAS No. 18860-78-1
Molecular Formula C7H10N4O3
Molecular Weight 198.18 g/mol
IUPAC Name nitric acid;2-phenylguanidine
Standard InChI InChI=1S/C7H9N3.HNO3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);(H,2,3,4)
Standard InChI Key DIHKZQUSGDYVOT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-]
Canonical SMILES C1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-]

Introduction

Chemical Identity and Structural Properties

Phenylguanidine nitrate is a crystalline solid with the molecular formula C7H10N4O3, representing the 1:1 salt complex between phenylguanidine and nitric acid. The compound is known by several synonyms including N"-phenylguanidinium nitrate, 1-phenylguanidine nitrate, and 2-phenylguanidine nitrate .

Physical and Chemical Properties

The compound possesses distinct physical and chemical properties that determine its behavior in various applications. These properties are summarized in the following table:

PropertyValue
CAS Number18860-78-1
Molecular FormulaC7H10N4O3
Molecular Weight198.18 g/mol
Melting Point122-124°C
Physical StateSolid
AppearanceLight grey
IUPAC Namenitric acid;2-phenylguanidine
InChI KeyDIHKZQUSGDYVOT-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)N=C(N)N.N+(O)[O-]

The structure consists of a phenyl ring attached to a guanidine group, forming a salt with nitric acid. This arrangement contributes to its specific reactivity patterns and applications in chemical synthesis.

Synthesis and Preparation Methods

Several methods have been developed for the synthesis of phenylguanidine nitrate, each with specific advantages depending on the scale and purpose of production.

Direct Neutralization Method

The most straightforward synthesis involves the direct reaction of phenylguanidine with nitric acid under controlled conditions to form the desired salt. This method is commonly used in laboratory settings for small-scale production.

Applications and Research Findings

Phenylguanidine nitrate has shown versatility in various applications, particularly in chemical synthesis and pharmaceutical development.

Pharmaceutical Applications

The compound serves as an important intermediate in pharmaceutical synthesis, particularly for creating more complex guanidine derivatives with specific pharmacological activities . Research has shown that phenylguanidine salts, including the nitrate form, exhibit potential as sodium channel blockers, which can inhibit sodium transport through epithelial sodium channels.

This mechanism makes them candidates for treating several conditions:

  • Chronic bronchitis

  • Cystic fibrosis

  • Dry eye syndrome

Agrochemical Applications

Phenylguanidine nitrate functions as an intermediate for synthesizing various agrochemical products . Its reactivity profile allows for further modifications to create compounds with pest control properties.

Spectroscopic Research

UV/vis spectra studies have provided insights into the auxochromic properties of the guanidinium group when attached to aromatic systems like benzene. Research published in the Journal of Physical Chemistry A demonstrated that protonation of the guanidine subunit (as occurs in the nitrate salt) shifts low energy absorption bands toward higher energies (hypsochromic shift) . These spectroscopic properties have been documented using various analytical techniques, including:

  • TD-DFT calculations

  • CASPT2 gas phase calculations

  • Polarizable continuum model (PCM) measurements

These findings contribute to understanding structure-property relationships in guanidine derivatives and their potential applications in specialized optical materials.

Hazard TypeClassificationHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Related Compounds and Derivatives

Phenylguanidine nitrate belongs to a broader family of guanidine derivatives with varied applications.

Structural Analogs

Several structural analogs of phenylguanidine nitrate have been studied:

  • 4-(Methylsulfonyl)phenylguanidine nitrate (CAS: 677752-78-2) - Used as an intermediate for pharmaceuticals and agrochemicals

  • Phenethylguanidine nitrate (C9H14N4O3) - Has been studied for its IR spectroscopic properties

  • N-phenylguanidinium nitrate - An alternative name for the same compound with slightly different structural representation

Derivatives with Modified Applications

Modifications to the basic phenylguanidine structure can yield compounds with enhanced or specialized properties:

  • Alkylnitroguanidines - Prepared by treating alkylguanidine nitrates with sulfuric acid, these derivatives have applications in propellant formulations

  • Substituted phenylguanidines - Introduction of various functional groups to the phenyl ring can tune the pharmacological properties for specific therapeutic targets

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator